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Compound of Interest

Compound Name: Tris(3-aminopropyl)amine

Cat. No.: B1583958 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(3-
aminopropyl)amine (CAS No. 4963-47-7), a key building block in the synthesis of various

macrocyclic compounds and functional materials. This document is intended for researchers,

scientists, and professionals in drug development and materials science, offering detailed

information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

characteristics, alongside experimental protocols.

Chemical Structure and Overview
Tris(3-aminopropyl)amine, also known as N',N'-bis(3-aminopropyl)propane-1,3-diamine, is a

tetraamine featuring a central tertiary amine and three primary amine termini. Its unique

structure makes it a valuable ligand in coordination chemistry and a versatile precursor in

organic synthesis.

Figure 1: Chemical Structure of Tris(3-aminopropyl)amine.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

Tris(3-aminopropyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Data for Tris(3-aminopropyl)amine

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Proposed
Assignment

2.70 Triplet 6H 5.6 -CH₂-NH₂ (c)

2.45 Triplet 6H 5.8 N-(CH₂)- (a)

1.58 Quintet (tt) 6H 5.8, 5.6 -CH₂- (b)

1.42 Singlet (broad) 6H - -NH₂

Solvent: CDCl₃

Note on ¹H NMR Assignments: The signal at 1.42 ppm, previously reported as a doublet, is

assigned here as a broad singlet corresponding to the primary amine protons (-NH₂). The

chemical shift of these protons can be variable and they often appear as a broad signal. The

methylene group adjacent to the primary amine (-CH₂-NH₂) is assigned to the triplet at 2.70

ppm. The methylene group adjacent to the tertiary amine (N-CH₂-) is assigned to the triplet at

2.45 ppm. The central methylene group (-CH₂-) is assigned to the quintet (reported as a triplet

of triplets) at 1.58 ppm.

N(CH₂-CH₂-CH₂-NH₂)₃

N CH₂ (a) CH₂ (b) CH₂ (c) NH₂
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Figure 2: Proton Labeling for NMR Assignments.

Table 2: ¹³C NMR Data for Tris(3-aminopropyl)amine
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Chemical Shift (δ) ppm Proposed Assignment

55.0 - 57.0 N-(CH₂)- (a)

40.0 - 42.0 -CH₂-NH₂ (c)

28.0 - 30.0 -CH₂- (b)

Solvent: CDCl₃. Note: Specific literature values for the ¹³C NMR of the neat compound are not

readily available. The provided ranges are based on typical chemical shifts for similar aliphatic

amines.[1]

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for Tris(3-aminopropyl)amine

Wavenumber (cm⁻¹) Intensity Proposed Assignment

3346 Strong
N-H stretch (primary amine,

asymmetric)

3288 Strong
N-H stretch (primary amine,

symmetric)

2862 Medium C-H stretch (aliphatic)

1575 Medium N-H bend (primary amine)

1471 Medium C-H bend (scissoring)

1315 Weak C-N stretch

819 Broad, Strong N-H wag (primary amine)

Sample Preparation: Neat liquid between NaCl plates.

The presence of two distinct bands in the N-H stretching region (3346 and 3288 cm⁻¹) is

characteristic of a primary amine.[2] The other bands are consistent with the aliphatic amine

structure of the molecule.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/product/b1583958?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3104846.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized protocols for obtaining the NMR and IR spectra of Tris(3-
aminopropyl)amine.

NMR Spectroscopy Protocol

Sample Preparation
(5-25 mg in 0.6 mL CDCl₃)

Data Acquisition
(Bruker 300-400 MHz)

Data Processing
(Fourier Transform,

Phase & Baseline Correction)
Spectral Analysis

Click to download full resolution via product page

Figure 3: Workflow for NMR Spectroscopy.

Sample Preparation: A sample of 5-25 mg of Tris(3-aminopropyl)amine is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

frequency of 300 or 400 MHz for the ¹H nucleus.[4][5]

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For

¹³C NMR, a higher number of scans may be required to achieve an adequate signal-to-noise

ratio.

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier

transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical

shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ =

77.16 ppm for ¹³C).

IR Spectroscopy Protocol

Sample Preparation
(Neat liquid film

between NaCl plates)

Data Acquisition
(FTIR Spectrometer)

Data Processing
(Background Subtraction,

Fourier Transform)
Spectral Analysis
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Figure 4: Workflow for IR Spectroscopy.

Sample Preparation: A small drop of neat Tris(3-aminopropyl)amine is placed on the

surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A

second plate is carefully placed on top to create a thin liquid film.[4]

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The

sample is then placed in the instrument, and the sample spectrum is acquired over the range

of approximately 4000-600 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum, and the resulting interferogram is converted to a transmittance or absorbance

spectrum via a Fourier transform.

Safety Information
Tris(3-aminopropyl)amine is a corrosive substance that can cause severe skin burns and eye

damage.[4][6][7] It is essential to handle this chemical with appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume

hood.

This document serves as a guide and should be supplemented with further experimental

verification for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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